Cas no 106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-)
![5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- structure](https://ko.kuujia.com/scimg/cas/106387-02-4x500.png)
106387-02-4 structure
상품 이름:5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- 화학적 및 물리적 성질
이름 및 식별자
-
- 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
- 5-(3,4-dihydroxyphenyl)-11-[(3,5-dihydroxyphenyl)methyl]-6,11-dihydro-5H-dibenzo[1,4-e:3',4'-f][7]annulene-2,3,8,10-tetrol
- 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)me...
- cassigarol A
- (5R,11S)-5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 5H-Dibenzo(a,d)cycloheptene-2,3,6,8-tetrol, 11-(3,4-dihydroxyphenyl)-5-((3,5-dihydroxyphenyl)methyl)-10,11-dihydro-
- 10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol
- DTXSID70909995
- 11-(3,4-Dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 106387-02-4
-
- 인치: InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2
- InChIKey: SJCXTMZZGQRDQF-UHFFFAOYSA-N
- 미소: OC1C=C(O)C=C(CC2C3C(=CC(=CC=3CC(C3C=CC(O)=C(O)C=3)C3=CC(=C(C=C23)O)O)O)O)C=1
계산된 속성
- 정밀분자량: 488.147
- 동위원소 질량: 488.147
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 8
- 수소 결합 수용체 수량: 8
- 중원자 수량: 36
- 회전 가능한 화학 키 수량: 3
- 복잡도: 726
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 상호 변형 이기종 수량: 994
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.5
- 토폴로지 분자 극성 표면적: 162Ų
실험적 성질
- 밀도: 1.557
- 비등점: 803.9°Cat760mmHg
- 플래시 포인트: 356.4°C
- 굴절률: 1.78
- PSA: 161.84000
- LogP: 4.39400
5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- 관련 문헌
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-) 관련 제품
- 62394-00-7(Alboctalol)
- 2171357-68-7((3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid)
- 66081-36-5(tunicamycin C1 homolog)
- 298700-69-3((2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid)
- 612041-34-6(2-(2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1081141-78-7(2-benzyl-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole)
- 1934257-14-3(2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidin-3-ol)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 879001-63-5(2-fluoro-2-methyl-propan-1-amine;hydrochloride)
- 2034561-65-2(1-(2-ethoxyphenyl)-3-{6-(furan-3-yl)pyridin-3-ylmethyl}urea)
추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
